N-cyclobutyl-N-methylpyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-cyclobutyl-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13(10-5-2-6-10)11(14)9-4-3-7-12-8-9/h3-4,7-8,10H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHKECSKHGCZGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1)C(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Reagents
The acid chloride method involves converting pyridine-3-carboxylic acid to its corresponding acid chloride, followed by reaction with N-methylcyclobutylamine. This two-step process is widely employed due to its scalability and efficiency. The carboxylic acid is first treated with oxalyl chloride in anhydrous dichloromethane under reflux (40–60°C) to form pyridine-3-carbonyl chloride. Subsequent amidation is achieved by adding N-methylcyclobutylamine in the presence of a base such as triethylamine to neutralize HCl byproducts.
Optimization Strategies
- Solvent Selection : Dichloromethane or tetrahydrofuran (THF) is preferred for their inertness and ability to dissolve both reactants.
- Temperature Control : Maintaining temperatures below 0°C during acid chloride formation minimizes side reactions like dimerization.
- Stoichiometry : A 1:1.2 molar ratio of acid chloride to amine ensures complete conversion, as excess amine acts as both reactant and base.
Yield and Purity
Typical yields range from 65–75%, with purity exceeding 90% after recrystallization from ethyl acetate/hexane mixtures.
Carbodiimide-Based Coupling
Reagents and Conditions
This method employs coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to activate the carboxylic acid. Pyridine-3-carboxylic acid is reacted with N-methylcyclobutylamine in the presence of DCC and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous THF. The reaction proceeds at room temperature over 12–24 hours.
Advantages and Limitations
Performance Metrics
Yields average 60–70%, with purity dependent on chromatographic purification (silica gel, eluent: dichloromethane/methanol).
Schotten-Baumann Reaction
Procedure Overview
The Schotten-Baumann method involves in situ generation of the acid chloride using thionyl chloride, followed by immediate reaction with N-methylcyclobutylamine in an aqueous basic medium. This one-pot synthesis is conducted at 0–5°C to suppress hydrolysis.
Critical Parameters
- Base Selection : Sodium hydroxide (10% aqueous solution) ensures rapid deprotonation of the amine.
- Solvent System : A biphasic mixture of water and diethyl ether enhances interfacial reactivity.
Yield and Scalability
Yields are moderate (50–60%) due to competing hydrolysis, making this method less favorable for large-scale production.
Uranium-Based Coupling Agents
Hexafluorophosphate Activation
Reagents such as hexafluorophosphate azabenzotriazole tetramethyl uranium (HATU) facilitate rapid amide bond formation. Pyridine-3-carboxylic acid and N-methylcyclobutylamine are combined with HATU and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) at 0°C, warmed to room temperature, and stirred for 2 hours.
Efficiency and Cost
- Yield : 80–85% after column chromatography.
- Drawbacks : High reagent cost and moisture sensitivity limit industrial applicability.
Mixed Carbonate Approach
Methodology
The carboxylic acid is activated as a mixed carbonate using ethyl chloroformate. Pyridine-3-carboxylic acid is treated with ethyl chloroformate and N-methylmorpholine in THF, followed by addition of N-methylcyclobutylamine.
Key Observations
- Reaction Time : Completion within 4 hours at −20°C.
- Byproducts : Minimal, leading to simplified purification via filtration.
Comparative Analysis of Preparation Methods
| Method | Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|---|
| Acid Chloride | Oxalyl chloride, Triethylamine | DCM/THF | 0–60 | 65–75 | >90 | High |
| Carbodiimide (DCC/EDCI) | DCC/EDCI, DMAP | THF | 25 | 60–70 | 85–90 | Moderate |
| Schotten-Baumann | Thionyl chloride, NaOH | H2O/Diethyl ether | 0–5 | 50–60 | 80–85 | Low |
| HATU | HATU, DIPEA | DMF | 0–25 | 80–85 | >95 | Low |
| Mixed Carbonate | Ethyl chloroformate, NMM | THF | −20 | 70–75 | 90–95 | Moderate |
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced amide or amine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
N-cyclobutyl-N-methylpyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclobutyl-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between N-cyclobutyl-N-methylpyridine-3-carboxamide and related compounds:
Pharmacological and Physicochemical Insights
- Steric and Electronic Effects: The cyclobutyl group in the target compound offers intermediate steric bulk compared to the smaller cyclopropyl group in LY2033298 and the larger cyclohexyl group in the thiazole-containing analog . This may balance binding affinity and metabolic stability.
- Therapeutic Specificity: The thiazole-containing analog () demonstrates broad anticancer activity due to its hybrid heterocyclic core, which may engage multiple kinase targets . The monohydrate form in shows crystallinity (confirmed by X-ray diffraction) and stability in aqueous solvents, critical for formulation .
- Synthetic Accessibility: Precipitation or suspension methods (e.g., water addition) are used to isolate stable crystalline forms of pyridine carboxamides , whereas thiazole derivatives require multi-step syntheses involving amino-pyridine intermediates .
Q & A
Q. What advanced analytical methods resolve complex degradation products or metabolites?
- Methodological Answer :
- LC-HRMS/MS : Identify degradation products using fragmentation patterns (e.g., MSE data acquisition).
- NMR-based metabolomics : Track hepatic metabolites in microsomal incubations (e.g., CYP3A4).
- Radiolabeling : Synthesize ¹⁴C-labeled analogs for mass balance studies.
- Hyphenated techniques : GC-MS for volatile byproducts; ICP-MS for elemental impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
